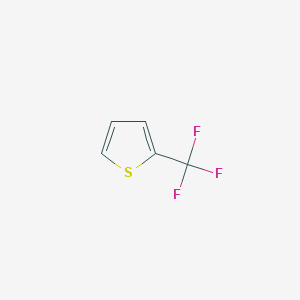

2-(Trifluoromethyl)thiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3S/c6-5(7,8)4-2-1-3-9-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGYFHXXFBKLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375348 | |

| Record name | 2-(Trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86093-76-7 | |

| Record name | 2-(Trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)thiophene is a valuable heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science. The incorporation of the trifluoromethyl (CF₃) group onto the thiophene ring often imparts unique and desirable properties to the parent molecule, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and visual representations of the reaction pathways.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches:

-

Trifluoromethylation of Thiophene Precursors: This involves the direct introduction of a CF₃ group onto a pre-formed thiophene ring. This can be achieved through various methods, including:

-

Electrophilic Trifluoromethylation: Utilizing reagents that deliver an electrophilic "CF₃⁺" species to an electron-rich thiophene derivative.

-

Radical Trifluoromethylation: Employing reagents that generate a trifluoromethyl radical which then reacts with the thiophene core.

-

Nucleophilic Trifluoromethylation: Reacting an organometallic thiophene derivative with a source of nucleophilic "CF₃⁻".

-

-

Copper-Catalyzed Cross-Coupling Reactions: This strategy involves the coupling of a trifluoromethyl source with a functionalized thiophene, typically a halothiophene, in the presence of a copper catalyst.

-

Cyclization Reactions: Constructing the trifluoromethyl-substituted thiophene ring from acyclic precursors.

This guide will focus on the most prevalent and practical methods from the first two categories.

Comparative Overview of Synthetic Methods

The following table summarizes key quantitative data for different synthetic approaches to this compound, allowing for a direct comparison of their efficiencies and conditions.

| Method | Starting Material | Trifluoromethylating Agent | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Electrophilic Trifluoromethylation | 2-Thienyllithium | N-Trifluoromethyl-N-nitrosotrifluoromethanesulfonamide | n-Butyllithium | THF/Ether | -78 to rt | 2 | ~60-70 |

| Radical Trifluoromethylation | Thiophene | Sodium Trifluoromethanesulfinate (Langlois Reagent) | t-BuOOH | CH₂Cl₂/H₂O | rt | 12 | Moderate |

| Copper-Catalyzed Cross-Coupling | 2-Iodothiophene | TMSCF₃ (Ruppert-Prakash Reagent) | CuI / 1,10-Phenanthroline | DMF | 60 | 12 | ~80-90 |

Detailed Experimental Protocols

Method 1: Electrophilic Trifluoromethylation of 2-Thienyllithium

This method involves the generation of 2-thienyllithium followed by its reaction with an electrophilic trifluoromethylating agent.

Experimental Workflow:

Experimental Workflow for Electrophilic Trifluoromethylation.

Protocol:

-

To a solution of thiophene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.05 eq) in hexanes is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours to ensure complete formation of 2-thienyllithium.

-

The solution is then cooled back to -78 °C, and a solution of an electrophilic trifluoromethylating reagent, such as N-trifluoromethyl-N-nitrosotrifluoromethanesulfonamide (1.1 eq), in THF is added slowly.

-

The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Method 2: Radical Trifluoromethylation of Thiophene

This approach utilizes a radical initiator to generate a trifluoromethyl radical from a stable precursor, which then adds to the thiophene ring.

Reaction Pathway:

Radical Trifluoromethylation of Thiophene.

Protocol:

-

To a biphasic mixture of thiophene (1.0 eq) in dichloromethane (CH₂Cl₂) and water, sodium trifluoromethanesulfinate (Langlois reagent, 2.0 eq) is added.[1]

-

tert-Butyl hydroperoxide (t-BuOOH, 70% in water, 3.0 eq) is added dropwise to the stirred mixture at room temperature.[1]

-

The reaction is stirred vigorously at room temperature for 12-24 hours.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate, then with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.

Method 3: Copper-Catalyzed Cross-Coupling of 2-Iodothiophene

This method provides an efficient route to the target molecule from a readily available halothiophene precursor.

Experimental Workflow:

Copper-Catalyzed Trifluoromethylation Workflow.

Protocol:

-

To a sealable reaction tube are added copper(I) iodide (10 mol%), 1,10-phenanthroline (10 mol%), and 2-iodothiophene (1.0 eq).

-

The tube is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous dimethylformamide (DMF) and (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent, 1.5 eq) are added via syringe.

-

The tube is sealed and the reaction mixture is heated to 60 °C with stirring for 12-16 hours.

-

After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The resulting crude product is purified by distillation or flash column chromatography to afford this compound.

Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR | δ (ppm) in CDCl₃: ~7.6 (dd, 1H), ~7.3 (d, 1H), ~7.1 (dd, 1H) |

| ¹³C NMR | δ (ppm) in CDCl₃: ~130 (q), ~128, ~127, ~125, ~122 (q) |

| ¹⁹F NMR | δ (ppm) in CDCl₃: ~ -45 (s) |

| Mass Spec. | m/z (EI): 152 (M⁺) |

Conclusion

The synthesis of this compound can be accomplished through several effective methods. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates. The electrophilic trifluoromethylation of 2-thienyllithium offers a direct approach but requires the handling of organolithium reagents. Radical trifluoromethylation provides a convenient alternative using stable precursors, while copper-catalyzed cross-coupling reactions are highly efficient for the conversion of halothiophenes. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to the Reactions of 2-(Trifluoromethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group onto a thiophene ring significantly alters its chemical reactivity and physical properties, making 2-(trifluoromethyl)thiophene a valuable building block in medicinal chemistry and materials science. The strong electron-withdrawing nature of the CF₃ group deactivates the thiophene ring towards electrophilic substitution while activating it for nucleophilic attack and influencing the regioselectivity of various metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the key reactions of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and development.

Electrophilic Aromatic Substitution

The trifluoromethyl group is a powerful deactivating group, rendering this compound less reactive towards electrophilic aromatic substitution compared to thiophene. However, under forcing conditions, substitution can be achieved, typically at the C5 position due to the directing effect of the sulfur atom and to minimize steric hindrance from the bulky CF₃ group.

Bromination

Electrophilic bromination of this compound can be achieved using N-bromosuccinimide (NBS). The reaction generally proceeds with high regioselectivity for the 5-position.

Experimental Protocol: Synthesis of 2-Bromo-5-(trifluoromethyl)thiophene

To a solution of this compound (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane at 0 °C, N-bromosuccinimide (1.0-1.2 equivalents) is added in one portion. The reaction mixture is stirred at 0 °C to room temperature and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford 2-bromo-5-(trifluoromethyl)thiophene.[1][2][3]

| Electrophile | Reagent | Solvent | Temperature | Time | Yield | Reference |

| Br⁺ | NBS | MeCN | 0 °C - rt | 8 h | ~97% | [1] |

Nitration

Nitration of this compound is challenging due to the deactivating effect of the CF₃ group and the sensitivity of the thiophene ring to strong oxidizing acids.[4] Milder nitrating agents are typically required to achieve successful nitration, which is expected to occur at the 5-position.

Experimental Protocol: Synthesis of 2-Nitro-5-(trifluoromethyl)thiophene

A solution of fuming nitric acid in acetic anhydride is prepared and cooled. To this solution, this compound dissolved in acetic anhydride is added dropwise while maintaining a low temperature. The reaction is stirred for several hours and then poured onto ice. The resulting solid is filtered, washed with water, and dried to yield 2-nitro-5-(trifluoromethyl)thiophene.

| Electrophile | Reagent | Solvent | Temperature | Time | Yield |

| NO₂⁺ | fuming HNO₃ / Ac₂O | Ac₂O | < 10 °C | 2 h | Moderate |

Metal-Catalyzed Cross-Coupling Reactions

Halogenated 2-(trifluoromethyl)thiophenes are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental in the synthesis of complex molecules for drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of 2-bromo-5-(trifluoromethyl)thiophene with various arylboronic acids provides a versatile route to 2-aryl-5-(trifluoromethyl)thiophenes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

In a reaction vessel, 2-bromo-5-(trifluoromethyl)thiophene (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2-3 equivalents) are combined.[5][6] A degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1), is added.[5][6] The mixture is heated to 80-100 °C for 12-24 hours under an inert atmosphere.[6] After cooling, the reaction is worked up by extraction and purified by column chromatography.

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 70-80 | [5] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 76 | [5] |

| 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | [5] |

| 3-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Dioxane | 110 | 12 | 82 | [7] |

Stille Coupling

The Stille coupling offers an alternative C-C bond formation method, utilizing organostannanes as coupling partners. This reaction is known for its tolerance of a wide range of functional groups.[8][9]

Experimental Protocol: General Procedure for Stille Coupling

To a solution of 2-iodo-5-(trifluoromethyl)thiophene (1 equivalent) and the organostannane (1.1 equivalents) in an anhydrous solvent like toluene, a palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%), is added under an inert atmosphere.[6] The reaction mixture is heated to reflux (around 110 °C) for 12 hours.[6] After completion, the mixture is cooled and treated with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts, which are then removed by filtration. The filtrate is extracted, and the product is purified by chromatography.

| Organostannane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 12 | Moderate-Good |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 12 | Moderate-Good |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[10] 2-Halo-5-(trifluoromethyl)thiophenes can be effectively coupled with a variety of primary and secondary amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of 2-bromo-5-(trifluoromethyl)thiophene (1 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos), and a base (e.g., NaOtBu or Cs₂CO₃) is prepared in a reaction vessel under an inert atmosphere. Anhydrous toluene or 1,4-dioxane is added, and the mixture is heated, typically between 80-110 °C, until the starting material is consumed. The reaction is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | Good | [11] |

| Morpholine | [Pd(allyl)Cl]₂ / t-BuXPhos | LiOtBu | 1,4-Dioxane | 100 | 24 | Good | [11] |

| Benzylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 110 | 18 | Moderate | |

| Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | LiOtBu | 1,4-Dioxane | 100 | 24 | High | [11] |

Directed Ortho-Metalation (DoM)

While the trifluoromethyl group itself is a moderate directing group for metalation, the sulfur atom in the thiophene ring strongly directs lithiation to the C2 position.[12][13][14][15] Therefore, for this compound, directed ortho-metalation will preferentially occur at the C5 position if it is unsubstituted. If the C5 position is blocked, metalation can be directed to the C3 position, although this is less favorable. The resulting organolithium species can then be quenched with various electrophiles.

Experimental Protocol: Directed Lithiation and Quench

A solution of this compound (1 equivalent) in an anhydrous ether solvent such as THF is cooled to -78 °C under an inert atmosphere. A strong lithium base, typically n-butyllithium or LDA (1.1 equivalents), is added dropwise, and the mixture is stirred at low temperature for a period to allow for metalation to occur. The chosen electrophile (1.2 equivalents) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, extracted with an organic solvent, and the product is isolated after drying, concentration, and purification.[12][16]

| Base | Electrophile (E⁺) | Product | Yield (%) |

| n-BuLi | DMF | 5-Formyl-2-(trifluoromethyl)thiophene | Moderate-Good |

| n-BuLi | I₂ | 5-Iodo-2-(trifluoromethyl)thiophene | Good |

| LDA | Me₃SiCl | 5-(Trimethylsilyl)-2-(trifluoromethyl)thiophene | Good |

Application in Drug Development

The this compound scaffold is present in numerous bioactive molecules due to the favorable properties imparted by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity.[17] For instance, derivatives of this compound have been investigated as potential kinase inhibitors, where the thiophene core acts as a hinge-binding motif. The synthesis of a library of analogs often involves the key reactions described above.

This guide provides a foundational understanding of the reactivity of this compound, offering practical experimental guidance for its utilization in synthetic chemistry. The presented protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel molecules for pharmaceutical and material science applications. Further exploration of the cited literature is recommended for more specific and detailed information.

References

- 1. mdpi.com [mdpi.com]

- 2. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach | Semantic Scholar [semanticscholar.org]

- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Directed Ortho Metalation [organic-chemistry.org]

- 14. uwindsor.ca [uwindsor.ca]

- 15. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 16. baranlab.org [baranlab.org]

- 17. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(Trifluoromethyl)thiophene, a key building block in medicinal chemistry and materials science. The document details its physical and spectral characteristics, reactivity, and synthesis. Special emphasis is placed on its role in drug discovery, highlighting the influence of the trifluoromethyl group on the pharmacological properties of thiophene-containing molecules. This guide is intended to be a valuable resource for researchers and professionals working with fluorinated heterocyclic compounds.

Introduction

This compound is a five-membered heterocyclic compound distinguished by the presence of a trifluoromethyl group at the 2-position of the thiophene ring. The trifluoromethyl group, a bioisostere of chlorine, imparts unique properties to the molecule, including increased lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These characteristics make this compound and its derivatives highly valuable in the design and synthesis of novel pharmaceuticals and functional materials.[2][3][4] Thiophene-based compounds, in general, exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₃F₃S | |

| Molecular Weight | 152.14 g/mol | |

| Appearance | Colorless liquid | - |

| Boiling Point | 107.9 ± 35.0 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Flash Point | 19.1 ± 25.9 °C | |

| LogP | 2.87 | |

| CAS Number | 86093-76-7 |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ exhibits signals corresponding to the three protons on the thiophene ring. The electron-withdrawing nature of the trifluoromethyl group influences the chemical shifts of the adjacent protons.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H5 | 7.60-7.58 | m | - |

| H4 | 7.78-7.72 | m | - |

| H3 | 7.78-7.72 | m | - |

| Note: The assignments are based on typical chemical shifts for substituted thiophenes and may require 2D NMR for definitive confirmation.[8] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The trifluoromethyl group significantly influences the chemical shift of the carbon to which it is attached (C2) and the adjacent carbons.

| Carbon | Chemical Shift (ppm) | Coupling (JC-F) |

| C2 | 128.8 | q, J = 32.0 Hz |

| C3 | 126.7 | q, J = 5.0 Hz |

| C4 | 131.2 | - |

| C5 | 131.8 | - |

| CF₃ | 123.5 | q, J = 271.0 Hz |

| Note: The assignments are based on data from similar trifluoromethyl-substituted aromatic compounds.[8] |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a crucial tool for characterizing trifluoromethyl-containing compounds. For this compound, a singlet is typically observed.

| Group | Chemical Shift (ppm) |

| -CF₃ | -59.79 (s) |

| Note: The chemical shift is relative to a standard such as CFCl₃.[8] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the thiophene ring and the C-F bonds of the trifluoromethyl group.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretching (aromatic) |

| ~1600-1400 | C=C stretching (thiophene ring) |

| ~1350-1100 | C-F stretching (strong) |

| ~900-700 | C-S stretching and C-H out-of-plane bending |

| Note: These are approximate ranges and can vary.[9][10] |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 152. The fragmentation pattern is characterized by the loss of the trifluoromethyl radical (•CF₃) and other fragments.

| m/z | Fragment |

| 152 | [M]⁺ |

| 83 | [M - CF₃]⁺ |

| Note: The fragmentation pattern can be complex and may show other peaks corresponding to rearrangements.[11][12] |

Chemical Reactivity and Synthesis

The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, which deactivates the thiophene ring towards electrophilic substitution and directs incoming electrophiles primarily to the 5-position.

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, often involving the introduction of the trifluoromethyl group onto a pre-existing thiophene ring.

A common method involves the copper-catalyzed cross-coupling of 2-iodothiophene with a trifluoromethyl source.[13]

Experimental Protocol:

-

To a solution of 2-iodothiophene (1.0 equiv) in a suitable solvent (e.g., DMF or NMP) is added a copper(I) salt (e.g., CuI, 1.1 equiv) and a trifluoromethylating agent (e.g., TMSCF₃ or Ruppert-Prakash reagent, 1.5 equiv).

-

The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C for several hours.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford this compound.

Recent advances have utilized photoredox catalysis for the trifluoromethylation of thiols, which can be adapted for the synthesis of this compound.[1][14][15][16]

Experimental Protocol:

-

A mixture of a suitable thiophene precursor (e.g., thiophene-2-thiol), a trifluoromethyl source (e.g., trifluoromethanesulfonyl chloride or Langlois' reagent), and a photoredox catalyst (e.g., an iridium or organic dye catalyst) in a suitable solvent is irradiated with visible light.[1][14][16]

-

The reaction is carried out under an inert atmosphere at room temperature.

-

After completion, the solvent is removed, and the product is purified by chromatography.

Key Reactions of this compound

Due to the deactivating effect of the CF₃ group, electrophilic substitution on this compound requires harsher conditions than for thiophene itself. The substitution occurs preferentially at the 5-position.

Experimental Protocol for Bromination:

-

To a solution of this compound in a suitable solvent (e.g., acetic acid or a chlorinated solvent), a brominating agent such as N-bromosuccinimide (NBS) is added.[14]

-

The reaction may require a catalyst, such as a Lewis acid, and is typically stirred at room temperature or with gentle heating.[14]

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by extraction, drying, and purification.

Halogenated derivatives of this compound, such as 2-bromo-5-(trifluoromethyl)thiophene, are valuable substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[10][17][18][19][20]

Experimental Protocol:

-

A mixture of the bromo-2-(trifluoromethyl)thiophene derivative (1.0 equiv), a boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).[18]

-

The reaction mixture is degassed and heated under an inert atmosphere at 80-100 °C for 12-24 hours.[18]

-

After cooling, the reaction is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The product is purified by column chromatography.

The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic rings. Due to the deactivating nature of the CF₃ group, this reaction on this compound is expected to be less facile than on unsubstituted thiophene and would likely occur at the 5-position.[21][22][23][24][25]

Experimental Protocol:

-

To a cooled solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise to form the Vilsmeier reagent.[22]

-

This compound is then added to the Vilsmeier reagent, and the mixture is heated.

-

After the reaction is complete, the mixture is poured onto ice and neutralized with a base.

-

The product, 5-(trifluoromethyl)thiophene-2-carbaldehyde, is extracted with an organic solvent and purified.

Applications in Drug Development

The incorporation of the this compound moiety into drug candidates can significantly enhance their pharmacological properties. The trifluoromethyl group can improve metabolic stability by blocking sites of oxidation and increase lipophilicity, which can lead to better cell membrane permeability.[3] Furthermore, the unique electronic properties of the trifluoromethyl group can influence the binding affinity of a molecule to its target protein.[2]

Thiophene derivatives are known to act as inhibitors of various enzymes, including kinases, and as modulators of G-protein coupled receptors (GPCRs).[26][27][28] The this compound scaffold can serve as a bioisosteric replacement for a phenyl group, offering a way to modulate the physicochemical properties of a lead compound while maintaining or improving its biological activity.[17][21][29]

For example, thiophene-containing compounds have been investigated as potential treatments for a range of diseases, including cancer, viral infections, and inflammatory disorders.[4][5][6] The introduction of a trifluoromethyl group onto the thiophene ring is a common strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic profiles of these compounds.

Conclusion

This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its unique combination of a thiophene core and a trifluoromethyl substituent provides a scaffold with desirable physicochemical properties for the development of new drugs and materials. This guide has summarized its key chemical properties, spectral data, synthesis, and reactivity, providing a foundation for researchers to further explore and utilize this important compound.

References

- 1. Organic Photoredox-Catalyzed S-Trifluoromethylation of Aromatic and Heteroaromatic Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. rsc.org [rsc.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "Metal-Free Photoredox Catalysis For The S-Trifluoromethylation Of Thio" by Raheemat Rafiu [scholarsmine.mst.edu]

- 15. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. "Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thio" by Raheemat Rafiu, Puspa Aryal et al. [scholarsmine.mst.edu]

- 17. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 22. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 23. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 24. jk-sci.com [jk-sci.com]

- 25. reddit.com [reddit.com]

- 26. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 27. researchgate.net [researchgate.net]

- 28. Copper-catalyzed trifluoromethylation of aryl- and vinylboronic acids with generation of CF3-radicals - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 29. NP-MRD: [1H, 1H] NMR Spectrum (2D, 500 MHz, CDCL3, experimental) (NP0332683) [np-mrd.org]

An In-depth Technical Guide on the Spectroscopic Data of 2-(Trifluoromethyl)thiophene

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Trifluoromethyl)thiophene (CAS No. 86093-76-7).[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Detailed experimental protocols are provided to ensure reproducibility and accurate interpretation of results.

Molecular Structure and Properties

IUPAC Name: this compound[1]

Molecular Formula: C₅H₃F₃S[1][2]

Molecular Weight: 152.14 g/mol [1][2]

Structure:

Spectroscopic Data

The structural integrity and purity of this compound can be effectively determined through a combination of spectroscopic techniques. The following sections present the key quantitative data derived from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| ¹H | Data not available in searched resources | - | - | Thiophene protons | - |

| ¹³C | Data available in spectral databases | - | - | Thiophene carbons, CF₃ | [1] |

| ¹⁹F | Data available in spectral databases | s | - | -CF₃ | [1][3] |

Infrared (IR) Spectroscopy

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C=C (aromatic) | 1600 - 1400 | Stretching |

| C-S (thiophene ring) | 900 - 700 | Stretching |

| C-F (trifluoromethyl) | 1350 - 1100 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. A detailed mass spectrum with relative intensities for this compound is not available in the searched resources.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Ion [M]⁺ | 152.14 m/z |

| Major Fragmentation Pathways | Loss of CF₃, fragmentation of the thiophene ring |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum. Proton decoupling may be applied to simplify the spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C NMR).[4]

Protocol 2: Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed. Place a small drop of the sample between two KBr or NaCl plates to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Protocol 3: Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions and the molecular ion, which can be used to confirm the molecular weight and deduce the structure.[4]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

In-depth Technical Guide: 2-(Trifluoromethyl)thiophene (CAS 86093-76-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information contained herein is compiled from publicly available data and is not intended to be a substitute for professional advice.

Chemical Identity and Properties

2-(Trifluoromethyl)thiophene, identified by the CAS number 86093-76-7, is a sulfur-containing heterocyclic organic compound. Its structure features a thiophene ring substituted at the 2-position with a trifluoromethyl group. This trifluoromethyl moiety significantly influences the molecule's electronic properties and lipophilicity, which are critical considerations in drug design.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 86093-76-7 | [2][3] |

| Molecular Formula | C₅H₃F₃S | [2][3] |

| Molecular Weight | 152.14 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Trifluoromethylthiophene, Thiophene, 2-(trifluoromethyl)- | [2] |

| Density | ~1.4 g/cm³ | |

| Boiling Point | ~95-108 °C |

Synthesis

One potential synthetic approach could involve the use of trifluoromethylating agents on a suitable thiophene precursor. The synthesis of thiophene rings can be achieved through various named reactions, including the Paal-Knorr thiophene synthesis, the Gewald aminothiophene synthesis, and the Fiesselmann thiophene synthesis. The choice of a specific synthetic route would depend on the availability of starting materials and the desired purity of the final product.

A general workflow for a potential synthesis is outlined below. Please note this is a conceptual workflow and would require optimization and validation in a laboratory setting.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Currently, there is a notable lack of publicly available information regarding the specific biological activity, mechanism of action, and signaling pathways associated with this compound.

However, the thiophene scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of therapeutic applications.[4] Thiophene derivatives have been investigated for various biological activities, including:

-

Antimicrobial Activity: Thiophene-containing compounds have shown promise as antibacterial and antifungal agents.[5][6][7][8]

-

Antiviral Activity: Certain thiophene derivatives have demonstrated antiviral properties.[3][9][10]

-

Anticancer Activity: The thiophene nucleus is a key component in several anticancer agents, and novel derivatives are actively being explored for their cytotoxic effects against various cancer cell lines.[1][11][12][13][14]

-

Enzyme Inhibition: Thiophene-based molecules have been designed as inhibitors for various enzymes, including acetylcholinesterase and protein disulfide isomerase.[15][16][17]

The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] Therefore, it is plausible that this compound could serve as a valuable building block or lead compound in the development of novel therapeutics.

Given the absence of specific biological data for this compound, a logical first step in its investigation would be to screen it against a panel of biological targets, such as various enzymes, receptors, and cancer cell lines, to identify any potential therapeutic utility.

A general workflow for the initial biological screening of a novel compound is presented below.

Caption: General workflow for initial biological screening of a novel compound.

Safety Information

As with any chemical substance, this compound should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

Future Directions

The lack of available data on the biological properties of this compound presents a clear opportunity for further research. Future studies could focus on:

-

Development of a robust and scalable synthesis protocol.

-

Comprehensive screening for biological activity across a diverse range of assays.

-

If a significant biological activity is identified, further studies to elucidate its mechanism of action and any associated signaling pathways.

-

Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

- 1. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]

- 2. Sciforum : Event management platform [sciforum.net]

- 3. The antiviral activity of some related benzo(b) thiophene derivatives. II. Anti-influenza activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 6. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses | MDPI [mdpi.com]

- 7. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. daneshyari.com [daneshyari.com]

- 13. Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Thiophene Trifluoromethylation

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into heterocyclic compounds, particularly thiophenes, is a paramount strategy in modern medicinal chemistry and materials science. This modification can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity, making trifluoromethylated thiophenes highly sought-after motifs. This technical guide provides a comprehensive overview of the core mechanisms governing thiophene trifluoromethylation, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in this field.

Core Mechanisms of Thiophene Trifluoromethylation

The trifluoromethylation of thiophenes can be broadly categorized into three primary mechanistic pathways: radical, electrophilic, and transition metal-catalyzed reactions. The choice of method depends on the desired regioselectivity, the substrate's electronic properties, and functional group tolerance.

Radical Trifluoromethylation

Radical trifluoromethylation is a versatile method for the direct C-H functionalization of thiophenes. This approach typically involves the generation of a trifluoromethyl radical (•CF3), which then adds to the electron-rich thiophene ring.

Mechanism: The reaction is initiated by the generation of the •CF3 radical from a suitable precursor. This radical then attacks the thiophene ring, forming a radical intermediate. Subsequent oxidation and deprotonation yield the trifluoromethylated thiophene. The regioselectivity is often governed by the stability of the radical intermediate, favoring attack at the C2 position.

Key Reagents:

-

Langlois Reagent (CF3SO2Na): A stable and inexpensive solid that generates •CF3 radicals under oxidative conditions.[1]

-

Trifluoroiodomethane (CF3I): A gaseous reagent that can be used in photoredox catalysis to generate •CF3 radicals.[2]

-

Togni's Reagents: Hypervalent iodine compounds that can also serve as sources of •CF3 radicals under certain conditions.[3]

Photoredox Catalysis: A powerful approach for generating •CF3 radicals under mild conditions using visible light.[4] A photocatalyst, such as [Ru(bpy)3]Cl2 or fac-Ir(ppy)3, absorbs light and initiates a single-electron transfer (SET) process with a CF3 source to generate the trifluoromethyl radical.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation involves the reaction of an electron-rich thiophene with a reagent that delivers a "CF3+" equivalent. This method is particularly effective for thiophenes bearing electron-donating groups.

Mechanism: The electrophilic trifluoromethylating agent attacks the π-system of the thiophene ring, forming a σ-complex (Wheland intermediate). Subsequent loss of a proton restores aromaticity and yields the trifluoromethylated product. The regioselectivity is directed by the substituents on the thiophene ring, with a preference for the most nucleophilic position.

Key Reagents:

-

Umemoto's Reagents: S-(trifluoromethyl)dibenzothiophenium salts are powerful and versatile electrophilic trifluoromethylating agents.[5][6][7]

-

Togni's Reagents: Hypervalent iodine compounds that are also widely used for electrophilic trifluoromethylation.[8][9]

Transition Metal-Catalyzed Trifluoromethylation

Transition metal-catalyzed methods, particularly those employing copper, provide a powerful means for the trifluoromethylation of pre-functionalized thiophenes (e.g., halothiophenes) or through direct C-H activation.[10]

Mechanism (Cross-Coupling of Halothiophenes): The catalytic cycle typically begins with the formation of a "Cu-CF3" species from a copper(I) salt and a trifluoromethyl source. Oxidative addition of the halothiophene to the copper center, followed by reductive elimination, affords the trifluoromethylated thiophene and regenerates the active copper catalyst.

Key Components:

-

Copper Source: Cu(I) salts such as CuI, CuBr, or CuTC (copper(I) thiophene-2-carboxylate) are commonly used.[11][12]

-

Trifluoromethyl Source: Reagents like TMSCF3 (Ruppert-Prakash reagent) are often employed to generate the "Cu-CF3" species.[13]

-

Ligands: Ligands such as 1,10-phenanthroline can be used to modulate the reactivity and stability of the copper catalyst.

Quantitative Data Comparison

The efficiency and regioselectivity of thiophene trifluoromethylation are highly dependent on the chosen method, reagent, and the substitution pattern of the thiophene substrate. The following tables summarize representative quantitative data from the literature.

Table 1: Radical Trifluoromethylation of Thiophenes

| Thiophene Substrate | CF3 Source | Initiator/Catalyst | Solvent | Yield (%) | Regioselectivity (C2:C3) | Reference |

| Thiophene | CF3SO2Na | t-BuOOH | CH3CN/H2O | 75 | >95:5 | [1] |

| 2-Methylthiophene | CF3I | Ru(bpy)3Cl2, light | CH3CN | 82 | C5-selective | [2] |

| 3-Bromothiophene | CF3SO2Cl | fac-Ir(ppy)3, light | CH3CN | 68 | C2/C5-selective | [4] |

| Thiophene-2-carboxylate | CF3I | Ru(bpy)3Cl2, light | DMF | 55 | C5-selective | [2] |

Table 2: Electrophilic Trifluoromethylation of Thiophenes

| Thiophene Substrate | Reagent | Additive/Catalyst | Solvent | Yield (%) | Regioselectivity (C2:C3) | Reference |

| Thiophene | Umemoto's Reagent I | - | CH2Cl2 | 88 | >95:5 | [7] |

| 2-Phenylthiophene | Togni's Reagent II | Cu(OAc)2 | DCE | 76 | C5-selective | [9] |

| 3-Methoxythiophene | Umemoto's Reagent II | - | CH3CN | 92 | C2-selective | [6] |

| 2,5-Dichlorothiophene | Togni's Reagent II | - | CH2Cl2 | 45 | C3/C4 mixture | [14] |

Table 3: Copper-Catalyzed Trifluoromethylation of Halothiophenes

| Thiophene Substrate | CF3 Source | Copper Catalyst | Ligand | Solvent | Yield (%) | Reference |

| 2-Iodothiophene | TMSCF3 | CuI | 1,10-phenanthroline | DMF | 85 | [11] |

| 3-Bromothiophene | TMSCF3 | CuBr | - | NMP | 72 | [15] |

| 2-Bromo-5-methylthiophene | CF3SO2Na | Cu(OAc)2 | - | DMSO | 65 | [16] |

| 2-Chlorothiophene | TMSCF3 | CuCl | TMEDA | DMF | 58 | [13] |

Detailed Experimental Protocols

The following are representative experimental protocols for key thiophene trifluoromethylation reactions.

Protocol 1: Photoredox-Catalyzed C-H Trifluoromethylation of 2-Phenylthiophene

Materials:

-

2-Phenylthiophene (1.0 mmol, 160 mg)

-

CF3I (gas)

-

[Ru(bpy)3]Cl2 (0.02 mmol, 15 mg)

-

K2CO3 (2.0 mmol, 276 mg)

-

Acetonitrile (CH3CN), degassed (10 mL)

-

Schlenk tube or similar reaction vessel

-

Blue LED light source

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add 2-phenylthiophene, [Ru(bpy)3]Cl2, and K2CO3.

-

Evacuate and backfill the tube with argon three times.

-

Add degassed acetonitrile via syringe.

-

Bubble CF3I gas through the solution for 10 minutes at room temperature while stirring.

-

Seal the tube and place it approximately 5 cm from a blue LED light source.

-

Irradiate the reaction mixture with stirring at room temperature for 12 hours.

-

After the reaction is complete (monitored by TLC or GC-MS), quench the reaction with water (20 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 2-phenyl-5-(trifluoromethyl)thiophene.

Protocol 2: Copper-Catalyzed Trifluoromethylation of 2-Iodothiophene

Materials:

-

2-Iodothiophene (1.0 mmol, 210 mg)

-

Trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 mmol, 0.22 mL)

-

Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

-

1,10-Phenanthroline (0.1 mmol, 18 mg)

-

Potassium fluoride (KF) (2.0 mmol, 116 mg)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

-

Oven-dried sealed tube

Procedure:

-

To an oven-dried sealed tube containing a magnetic stir bar, add CuI, 1,10-phenanthroline, and KF.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous DMF, 2-iodothiophene, and TMSCF3 via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with stirring for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain 2-(trifluoromethyl)thiophene.[11]

Protocol 3: Electrophilic Trifluoromethylation of 3-Methoxythiophene with Umemoto's Reagent

Materials:

-

3-Methoxythiophene (1.0 mmol, 114 mg)

-

Umemoto's Reagent II (1.1 mmol, 416 mg)

-

Acetonitrile (CH3CN), anhydrous (5 mL)

-

Oven-dried flask

Procedure:

-

To an oven-dried flask under an argon atmosphere, dissolve 3-methoxythiophene in anhydrous acetonitrile.

-

Add Umemoto's Reagent II in one portion at room temperature.

-

Stir the reaction mixture at 60 °C for 6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 3-methoxy-2-(trifluoromethyl)thiophene.[6]

Experimental Workflows

The general workflows for the three main trifluoromethylation methods are depicted below.

This guide provides a foundational understanding of the primary mechanisms for thiophene trifluoromethylation, supported by quantitative data and detailed experimental protocols. Researchers and professionals in drug development can leverage this information to select and optimize appropriate synthetic strategies for accessing novel trifluoromethylated thiophene derivatives.

References

- 1. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Umemoto Reagent I - Enamine [enamine.net]

- 8. Togni reagent II - Wikipedia [en.wikipedia.org]

- 9. Togni Reagent II - Enamine [enamine.net]

- 10. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

- 11. sioc.cas.cn [sioc.cas.cn]

- 12. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Regio- and chemoselective synthesis of fully substituted thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

electrophilic substitution of 2-(Trifluoromethyl)thiophene

An In-depth Technical Guide to the Electrophilic Substitution of 2-(Trifluoromethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding the reactivity of building blocks like this compound is therefore crucial for the rational design of novel chemical entities. This guide provides a detailed examination of the principles governing electrophilic aromatic substitution (SₑAr) on the this compound ring, including reaction mechanisms, regioselectivity, and representative experimental protocols.

Core Principles: Reactivity and Regioselectivity

The is governed by a complex interplay between the inherent reactivity of the thiophene ring and the powerful electronic effects of the trifluoromethyl substituent.

-

Thiophene Ring : The sulfur atom in thiophene is electron-donating through resonance (+R effect), which enriches the ring with electron density and activates it toward electrophilic attack compared to benzene. This effect also preferentially stabilizes the intermediate sigma complex (Wheland intermediate) formed during attack at the α-positions (C2 and C5), making these the most reactive sites.[1][2]

-

Trifluoromethyl Group : The CF₃ group is one of the strongest electron-withdrawing groups used in medicinal chemistry. It exerts a powerful deactivating effect on the aromatic ring through a combination of a strong negative inductive effect (-I) and hyperconjugation. This deactivation makes electrophilic substitution reactions on this compound significantly more challenging than on unsubstituted thiophene, often requiring harsher reaction conditions.

The key challenge is predicting the site of substitution (regioselectivity). The sulfur atom directs incoming electrophiles to the vacant C5 position, while the CF₃ group, by analogy to benzene chemistry, would direct meta to itself, favoring the C4 position. In five-membered heterocycles, the directing effect of the heteroatom is typically dominant. Therefore, electrophilic attack is overwhelmingly directed to the C5 position . This is because the positive charge in the sigma complex intermediate for C5-attack can be delocalized onto the sulfur atom without placing it adjacent to the destabilizing CF₃ group.

The diagram below illustrates the mechanism and the relative stability of the intermediates.

Key Electrophilic Substitution Reactions

Due to the deactivating nature of the CF₃ group, specific experimental data for electrophilic substitutions on this compound is sparse in publicly available literature. The following sections describe the expected outcomes and general conditions based on established chemical principles for deactivated aromatic systems.

Halogenation

Halogenation, particularly bromination, is a common transformation. The deactivation of the ring by the CF₃ group can be advantageous, potentially preventing the polyhalogenation that often plagues unsubstituted thiophene.

-

Reagents : N-Bromosuccinimide (NBS) is a mild and selective brominating agent for heterocycles. For chlorination, N-Chlorosuccinimide (NCS) can be used.

-

Expected Product : The reaction is expected to yield the 5-halo-2-(trifluoromethyl)thiophene derivative exclusively.

-

Conditions : Typically performed in a non-polar solvent like tetrahydrofuran (THF) or carbon tetrachloride (CCl₄), often at room temperature or with gentle heating.[3][4]

Nitration

Nitration introduces a nitro (-NO₂) group, a versatile handle for further functionalization. This reaction requires potent nitrating agents to overcome the deactivated ring.

-

Reagents : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is standard. For sensitive substrates, milder conditions like nitric acid in acetic anhydride are used, though this may still be insufficient.[5][6]

-

Expected Product : 5-Nitro-2-(trifluoromethyl)thiophene.

-

Conditions : Reactions typically require careful temperature control (e.g., 0-10 °C) to prevent runaway reactions and decomposition.[6]

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone C-C bond-forming reaction but is notoriously difficult on strongly deactivated aromatic rings.

-

Reagents : An acyl chloride (RCOCl) or anhydride ((RCO)₂O) with a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[7][8]

-

Expected Product : 5-Acyl-2-(trifluoromethyl)thiophene.

-

Challenges : The reaction may fail or require forcing conditions (high temperatures, stoichiometric amounts of catalyst), which can lead to side reactions or decomposition. The Lewis acid can also coordinate to the thiophenic sulfur, further deactivating the ring.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl (-CHO) group and is generally reserved for electron-rich aromatic and heteroaromatic compounds.[9][10] Its efficacy on this compound is questionable and would represent a challenging transformation.

-

Reagents : The Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[11][12][13]

-

Expected Product : 5-Formyl-2-(trifluoromethyl)thiophene.

-

Conditions : The reaction often requires heating. Given the substrate's deactivation, high temperatures and extended reaction times would likely be necessary.

Summary of Expected Outcomes

The following table summarizes the anticipated products and relative reactivity for key electrophilic substitution reactions on this compound. Note that quantitative yields are not provided due to a lack of specific literature data.

| Reaction Type | Electrophile (Reagent) | Expected Major Product | Relative Reactivity | Key Challenges |

| Bromination | Br⁺ (from NBS) | 5-Bromo-2-(trifluoromethyl)thiophene | Moderate | Achieving sufficient reactivity without forcing conditions. |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 5-Nitro-2-(trifluoromethyl)thiophene | Low to Moderate | Ring deactivation requires strong acids and careful control. |

| Acylation | RCO⁺ (from RCOCl/AlCl₃) | 5-Acyl-2-(trifluoromethyl)thiophene | Very Low | Severe ring deactivation may inhibit the reaction entirely. |

| Formylation | Vilsmeier Reagent | 5-Formyl-2-(trifluoromethyl)thiophene | Very Low | The Vilsmeier reagent is a weak electrophile, likely unreactive. |

Methodologies and Experimental Protocols

The following protocols are representative examples for electrophilic substitution on deactivated heterocycles. They should be considered starting points and will likely require significant optimization for this compound.

General Experimental Workflow

A typical workflow for an electrophilic substitution reaction is outlined below.

Representative Protocol: Bromination using NBS

This protocol is adapted from procedures for the bromination of deactivated thiophenes.[3]

-

Preparation : To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M), add N-Bromosuccinimide (1.05 eq) in one portion under a nitrogen atmosphere.

-

Reaction : Stir the mixture at room temperature for 12-24 hours. Protect the reaction from light by wrapping the flask in aluminum foil.

-

Monitoring : Monitor the consumption of the starting material by GC-MS or TLC analysis.

-

Workup : Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x volume).

-

Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-bromo-2-(trifluoromethyl)thiophene.

Representative Protocol: Vilsmeier-Haack Formylation

This protocol is a general procedure for the formylation of aromatic compounds and would require optimization.[11]

-

Reagent Preparation : In a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool anhydrous DMF (10 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Reaction : Add this compound (1.0 eq) to the Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and then heat to 60-80 °C for 6-12 hours.

-

Monitoring : Monitor the reaction progress by quenching an aliquot and analyzing via GC-MS.

-

Workup : Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium acetate until the pH is neutral. Stir for 30 minutes.

-

Isolation : Dilute the mixture with water and extract with ethyl acetate (3x volume). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purification : Purify the crude aldehyde product by flash column chromatography.

Conclusion

The is a challenging but mechanistically predictable process. The strong electron-withdrawing CF₃ group deactivates the ring, necessitating more forcing conditions than those used for simple thiophenes. However, the powerful α-directing effect of the thiophene sulfur atom ensures that substitution occurs with high regioselectivity at the C5 position. While specific, optimized protocols for this substrate are not widely reported, established procedures for other deactivated aromatics provide a solid foundation for developing synthetic routes to novel 5-substituted-2-(trifluoromethyl)thiophene derivatives for applications in drug discovery and materials science.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. tsijournals.com [tsijournals.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Stability of 2-(Trifluoromethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)thiophene is a heterocyclic compound of increasing interest in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (-CF3) group can significantly modulate the physicochemical properties of the parent thiophene ring, including its metabolic and chemical stability.[1] This technical guide offers a comprehensive overview of the anticipated stability of this compound, its likely degradation pathways, and methodologies for its stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its handling, storage, and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃F₃S | [2][3] |

| Molecular Weight | 152.14 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | Inferred from supplier data |

| Boiling Point | ~108 °C at 760 mmHg | [4] |

| Density | ~1.353 g/cm³ | [4] |

| Storage Temperature | Room Temperature | [5] |

Stability Profile

While specific quantitative stability data such as decomposition temperature are unavailable[4], the stability of this compound can be inferred from the individual contributions of the thiophene ring and the trifluoromethyl group.

3.1 General Stability

The trifluoromethyl group is known to enhance the chemical and metabolic stability of organic molecules due to the high strength of the C-F bond.[1] The thiophene ring itself is an aromatic system, which confers a degree of stability. However, it is also known to be susceptible to certain degradation pathways. It is anticipated that this compound is generally stable under standard storage conditions (cool, dark, and under an inert atmosphere).

3.2 Thermal Stability

Specific thermal decomposition data for this compound is not available in the literature. For a related compound, 2-acetylthiophene, thermal decomposition is expected to yield a complex mixture of smaller molecules, including sulfur dioxide (SO₂), carbon monoxide (CO), and carbon dioxide (CO₂) in an oxidative atmosphere.[6] A similar decomposition profile can be anticipated for this compound at elevated temperatures.

3.3 Chemical Stability

The chemical stability of 2-(Trluoromethyl)thiophene is expected to be influenced by the electron-withdrawing nature of the -CF3 group. This can affect the electron density of the thiophene ring and its susceptibility to electrophilic and nucleophilic attack.

-

Acidic and Basic Conditions: Thiophene is generally stable to acids, though strong acids can cause polymerization.[7] The stability of 2-(Trluoromethyl)thiophene under acidic and basic conditions has not been experimentally determined.

-

Oxidative Stability: The thiophene ring is susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide and then to a sulfone, particularly with strong oxidizing agents.[8] However, the aromatic nature of thiophene makes the sulfur atom resistant to oxidation compared to non-aromatic sulfides.[1] The electron-withdrawing -CF3 group is expected to decrease the electron density of the thiophene ring, potentially making it less susceptible to oxidation.

-

Photochemical Stability: Thiophene-containing compounds can be susceptible to photodegradation. Studies on 2-(trifluoromethyl)phenol have shown that it undergoes photochemical degradation, with the rate being pH-dependent.[9] It is plausible that this compound could also degrade upon exposure to light, potentially through ring-opening or polymerization pathways.

Potential Degradation Pathways

Based on the known reactivity of thiophene and its derivatives, several potential degradation pathways for 2-(Trluoromethyl)thiophene can be postulated.

4.1 Oxidation

Oxidation is a likely degradation pathway for the thiophene ring. This can occur at the sulfur atom to form a thiophene-S-oxide, which is an unstable intermediate that can undergo further reactions such as dimerization.[8] Further oxidation can lead to the more stable thiophene-S,S-dioxide.

4.2 Photodegradation

Exposure to UV or visible light could lead to the degradation of this compound. The specific photoproducts are unknown, but could involve ring cleavage or polymerization.

4.3 Polymerization

Under certain conditions, such as in the presence of strong acids or via electrochemical methods, thiophenes can undergo polymerization.[10][11] This would lead to the formation of poly(this compound).

Experimental Protocols for Stability Assessment

While specific validated stability-indicating methods for this compound are not available, the following experimental approaches, based on general practices for thiophene derivatives, can be adapted for a comprehensive stability assessment.[12]

5.1 Forced Degradation Studies

A systematic approach to evaluating the stability of this compound should involve subjecting the compound to forced degradation conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Table 2: Suggested Conditions for Forced Degradation Studies

| Stress Condition | Suggested Protocol |

| Acid Hydrolysis | 1 N HCl at 60-80°C for a specified duration. |

| Base Hydrolysis | 0.1 N NaOH at room temperature or slightly elevated temperature. |

| Oxidative Degradation | 3-30% H₂O₂ at room temperature. |

| Thermal Degradation | Dry heat at a temperature below the boiling point (e.g., 80-100°C). |

| Photolytic Degradation | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

5.2 Analytical Methods

A combination of chromatographic and spectroscopic techniques would be necessary to separate and identify potential degradation products.[8][13]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be the primary tool for quantifying the parent compound and detecting degradation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of any degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile degradation products.

-

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS): To identify gaseous products evolved during thermal decomposition.[6]

5.3 Sample Preparation for Analysis

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Working Solutions: Prepare working solutions for calibration curves and stability samples by diluting the stock solution with the mobile phase or an appropriate solvent.

Conclusion

While specific quantitative stability data for this compound is currently lacking, a qualitative assessment based on the known properties of the thiophene ring and the stabilizing effect of the trifluoromethyl group can be made. It is expected to be a relatively stable compound under controlled storage conditions. However, it is likely susceptible to degradation under harsh conditions such as high temperatures, strong oxidizing agents, and prolonged exposure to light. The provided experimental framework offers a starting point for researchers to conduct formal stability studies to elucidate its degradation profile and establish appropriate handling and storage procedures.

References

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C5H3F3S | CID 2760785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | 86093-76-7 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DSpace [helda.helsinki.fi]

- 12. benchchem.com [benchchem.com]

- 13. ijmr.net.in [ijmr.net.in]

An In-depth Technical Guide to the Molecular Structure of 2-(Trifluoromethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals